4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Role of 1,3,4-Thiadiazole and Thiazole Moieties in Bioactive Compound Design
The 1,3,4-thiadiazole nucleus is renowned for its broad-spectrum pharmacological activities, including antiviral, anticancer, and antibacterial effects. Its planar structure and electron-rich environment facilitate π-π stacking and hydrogen bonding with biological targets, such as enzyme active sites and DNA helices. For instance, thiadiazole derivatives bearing sulfonamide groups have demonstrated potent inhibition of carbonic anhydrase isoforms, a mechanism leveraged in antitumor therapies.
Thiazole rings, characterized by a five-membered structure with nitrogen and sulfur atoms, contribute to metabolic stability and ligand-receptor interactions. Recent studies highlight thiazole-containing compounds as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFR-2), which are pivotal in cancer progression. The incorporation of thiazole into hybrid molecules, such as 4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, enhances binding affinity through hydrophobic and electrostatic interactions.
Table 1: Pharmacological Activities of 1,3,4-Thiadiazole and Thiazole Derivatives
The structural plasticity of these heterocycles allows for strategic substitutions, such as the addition of sulfonamide or carbamoyl groups, to fine-tune solubility and target engagement. For example, substituting the 5-position of 1,3,4-thiadiazole with a sulfanyl-carbamoyl moiety, as seen in the subject compound, introduces steric and electronic effects that modulate enzyme inhibition.
Strategic Integration of Piperidine-Sulfonyl-Benzamide Architectures in Targeted Therapies
Piperidine-sulfonyl-benzamide frameworks are increasingly utilized to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The piperidine ring’s conformational flexibility enables optimal spatial orientation for receptor binding, while the sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor/acceptor, critical for interacting with catalytic residues in enzymes. Benzamide moieties further contribute to aromatic stacking interactions, stabilizing ligand-protein complexes.
In anti-diabetic drug development, sulfonamide derivatives of piperidine-3-carboxylic acid have shown potent dipeptidyl peptidase-IV (DPP-IV) inhibition, with IC₅₀ values as low as 41.17 nM. Similarly, 4-(piperidine-1-sulfonyl)benzamide derivatives exhibit dual inhibitory activity against carbonic anhydrase and tyrosine kinases, underscoring their multifunctional potential.
Table 2: Biological Targets of Piperidine-Sulfonyl-Benzamide Derivatives
The subject compound’s design exemplifies this integrative approach. By tethering a 1,3,4-thiadiazole-thiazole hybrid to a piperidine-sulfonyl-benzamide core, the molecule achieves multivalent interactions with overlapping targets, such as kinase and hydrolase enzymes. Molecular docking studies suggest that the sulfonyl group anchors the compound to hydrophilic pockets, while the thiadiazole-thiazole system engages in π-π interactions with hydrophobic residues.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S4/c26-15(21-17-20-8-11-30-17)12-31-19-24-23-18(32-19)22-16(27)13-4-6-14(7-5-13)33(28,29)25-9-2-1-3-10-25/h4-8,11H,1-3,9-10,12H2,(H,20,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOJGQNKZOHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring, the attachment of the piperidine sulfonyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, piperidine, and various sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of thiadiazole , thiazole , and piperidine sulfonyl groups. Comparisons with analogues highlight:
- Heterocyclic Core Variations: Oxadiazole vs. Thiadiazole: The compound in replaces the thiadiazole with oxadiazole, altering planarity and electronic properties. Pyrazole-Linked Analogues: and describe pyrazole-containing sulfonamides with anti-inflammatory and trypanocidal activities, respectively. The absence of pyrazole in the target compound may limit overlap with these activities .
Sulfanyl Linkage :
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties (Inferred from Analogues)
Research Findings and Implications
- Structural Insights : The piperidine sulfonyl group and thiadiazole-thiazole scaffold suggest dual functionality: hydrophobic interactions (piperidine) and hydrogen bonding (sulfonamide, carbamoyl).
- Synthetic Challenges : Multi-step synthesis (e.g., sequential sulfanyl and carbamoyl additions) may require optimization to improve yields .
- Therapeutic Hypotheses : Given the prevalence of sulfonamides in enzyme inhibition (e.g., carbonic anhydrase, NMT), the target compound warrants testing against these targets .
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound incorporates multiple pharmacologically relevant moieties, including a piperidine ring and thiazole derivatives, which are known to exhibit a range of biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 445.56 g/mol. The structural complexity of this compound is expected to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 445.56 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the thiazole and thiadiazole scaffolds. For instance, derivatives containing these structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
In vitro assays have indicated that modifications in the structure can lead to enhanced activity. For example:
- Compound 4i demonstrated an IC50 value of 2.32 µg/mL against HepG2 cells, showcasing its potent anticancer properties.
- The mechanism of action involves induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase 9 in treated cells .
Antimicrobial Activity
The sulfonamide functional group present in this compound is associated with antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial activity against various strains. The mechanism typically involves inhibition of bacterial enzymes, leading to cell death.
Enzyme Inhibition
Research has also indicated that compounds with piperidine moieties can act as enzyme inhibitors. For instance:
- Acetylcholinesterase (AChE) inhibition is a notable activity observed in related compounds, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 and HepG2 cells. Compounds with structural similarities to our target compound showed selective cytotoxicity over normal cells, indicating potential for therapeutic applications .
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties of piperidine derivatives. The results demonstrated effective inhibition against gram-positive and gram-negative bacteria, supporting the hypothesis that our target compound may possess similar antimicrobial capabilities .
The proposed mechanism for the biological activity of this compound involves:
- Targeting specific enzymes or receptors , leading to altered cellular pathways.
- Induction of apoptosis in cancer cells through modulation of apoptotic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
